molecular formula C9H12N2O3 B13810985 5-Amino-2-(2-aminoethoxy)benzoic acid

5-Amino-2-(2-aminoethoxy)benzoic acid

Cat. No.: B13810985
M. Wt: 196.20 g/mol
InChI Key: RGODRXWEQRICNN-UHFFFAOYSA-N
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Description

5-Amino-2-(2-aminoethoxy)benzoic acid is a benzoic acid derivative featuring an amino group at the 5-position and a 2-aminoethoxy substituent at the 2-position. Benzoic acid derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group compatibility . The amino and ethoxy groups in this compound suggest applications in drug development, particularly in antimicrobial or anti-inflammatory agents, as seen in structurally related benzoxazole derivatives .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-amino-2-(2-aminoethoxy)benzoic acid

InChI

InChI=1S/C9H12N2O3/c10-3-4-14-8-2-1-6(11)5-7(8)9(12)13/h1-2,5H,3-4,10-11H2,(H,12,13)

InChI Key

RGODRXWEQRICNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-aminoethoxy)benzoic acid typically involves the reaction of 5-amino-2-hydroxybenzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the aminoethoxy linkage. The reaction mixture is heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, the optimization of reaction conditions, and the use of large-scale reactors. The final product is typically purified using crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-aminoethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzoic acid derivatives .

Scientific Research Applications

5-Amino-2-(2-aminoethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-aminoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and aminoethoxy groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to various pharmacological effects .

Comparison with Similar Compounds

Key Observations :

  • The 2-aminoethoxy group in the target compound introduces both hydrogen-bonding (via -NH₂) and hydrophilic properties, contrasting with sulfonate () or aryl () substituents in related compounds.
  • The planar geometry observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid suggests that steric effects from the aminoethoxy group may influence the target compound’s crystallinity or solubility.

Physicochemical Properties

Table 2: Extraction and Solubility Trends

Compound Distribution Coefficient (m) Effective Diffusivity (m²/s)
Benzoic acid High (m = 12.5) 1.8 × 10⁻⁹
Phenol High (m = 10.2) 1.2 × 10⁻⁹
Acetic acid Low (m = 0.45) 0.9 × 10⁻⁹
This compound Inferred intermediate Likely lower than benzoic acid

Analysis :

  • The aminoethoxy group likely enhances water solubility compared to unsubstituted benzoic acid, but its larger molecular size may reduce diffusivity. Extraction efficiency in emulsion liquid membranes () could be modulated by pH-dependent protonation of the amino groups.

Toxicity Considerations :

  • Quantitative structure-toxicity relationship (QSTR) models () indicate that molecular connectivity indices (e.g., 0JA, 1JA) correlate with oral LD₅₀ in mice. The aminoethoxy group’s hydrophilicity may reduce acute toxicity compared to lipophilic derivatives like methylsulfonyl analogs ().

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